molecular formula C19H21N5O3S B2362350 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N,N-dimethyl-3-oxobutanamide CAS No. 852437-16-2

2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N,N-dimethyl-3-oxobutanamide

カタログ番号 B2362350
CAS番号: 852437-16-2
分子量: 399.47
InChIキー: ZJKCAEOIBHQZAJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . It is proposed as a bromodomain inhibitor with micromolar IC50 values . Bromodomains are promising therapeutic targets for treating various diseases, including cancers .


Synthesis Analysis

The synthesis of novel fused pyridazines, which are similar to the compound , has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . This strategy allows the variation of substituents at position 6 of the heterocyclic ring .


Molecular Structure Analysis

The binding modes of [1,2,4]triazolo[4,3-b]pyridazine derivatives were characterized by determining the crystal structures of BD1 in complex with four selected inhibitors . These compounds offer promising starting molecules for designing potent BRD4 BD inhibitors .


Chemical Reactions Analysis

The compound is a derivative of [1,2,4]triazolo[4,3-b]pyridazine and is proposed as a bromodomain inhibitor . Bromodomains recognize acetylated lysine for epigenetic reading . The compound’s binding modes were characterized by determining the crystal structures of BD1 in complex with four selected inhibitors .

科学的研究の応用

Biological and Medicinal Applications

The compound 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N,N-dimethyl-3-oxobutanamide, along with its structural analogs, has been a subject of interest in biological and medicinal research due to its potential applications. The [1,2,4]triazolo[4,3-b]pyridazin-6-yl moiety, a common structural feature in these compounds, has been associated with various biological activities.

  • Antiproliferative Activity : Some derivatives, particularly those related to the [1,2,4]triazolo[4,3-b]pyridazin-6-yl structure, have been investigated for their antiproliferative properties against endothelial and tumor cells. These compounds have shown the ability to inhibit cell proliferation, a crucial aspect in cancer research and therapy (Ilić et al., 2011).

  • Antimicrobial and Antioxidant Properties : Certain triazolopyridazine derivatives have been synthesized and assessed for their antimicrobial and antioxidant activities. These compounds have shown promising results in inhibiting the growth of microorganisms and scavenging free radicals, indicating their potential in developing new antimicrobial and antioxidant agents (Gilava et al., 2020).

  • Antiviral Activity : Specifically, some triazolopyridazine derivatives have exhibited promising antiviral activities against the hepatitis-A virus. This indicates the potential of these compounds in the development of new antiviral drugs (Shamroukh & Ali, 2008).

  • Molecular Structure and Pharmaceutical Importance : The heterocyclic structure of pyridazine analogs, like triazolopyridazines, is recognized for its significance in medicinal chemistry. These compounds have been studied for their pharmaceutical properties, involving detailed structure analysis, density functional theory calculations, and the examination of intermolecular interactions, emphasizing their importance in drug design and development (Sallam et al., 2021).

  • Antimicrobial Activity : Some novel pyrazolo[3,4]pyrimidine derivatives, structurally similar to triazolopyridazines, have been synthesized and evaluated for their potent antimicrobial activity, indicating the broad spectrum of biological activities these compounds can exhibit (Shamroukh, Rashad & Sayed, 2005).

  • Synthesis and Characterization of Related Compounds : The synthesis and antimicrobial evaluation of other related heterocyclic compounds, like pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, demonstrate the versatility and potential of this class of compounds in contributing to the field of medicinal chemistry (El‐Kazak & Ibrahim, 2013).

作用機序

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on the structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , it can be inferred that the compound might interact with its targets through hydrogen bond accepting and donating characteristics, enabling it to make specific interactions with different target receptors.

Biochemical Pathways

Given the broad range of pharmacological activities associated with similar compounds , it is likely that multiple biochemical pathways could be influenced.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for related compounds , suggesting that similar studies could provide insights into the pharmacokinetics of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific studies. Based on the pharmacological activities of similar compounds , it can be inferred that the compound might exhibit a range of effects at the molecular and cellular levels.

将来の方向性

The compound is a promising starting molecule for designing potent BRD4 BD inhibitors . Research on the development of BRD4 inhibitors against various diseases is actively being conducted . Future work could focus on optimizing the compound’s potency and reducing potential side effects.

特性

IUPAC Name

2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N,N-dimethyl-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-5-27-14-8-6-13(7-9-14)18-21-20-15-10-11-16(22-24(15)18)28-17(12(2)25)19(26)23(3)4/h6-11,17H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKCAEOIBHQZAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SC(C(=O)C)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N,N-dimethyl-3-oxobutanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。